molecular formula C14H8Cl2O3 B7843921 3-Formylphenyl 3,4-dichlorobenzoate

3-Formylphenyl 3,4-dichlorobenzoate

Cat. No.: B7843921
M. Wt: 295.1 g/mol
InChI Key: BPMHFLMSEGCXLR-UHFFFAOYSA-N
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Description

3-Formylphenyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C14H8Cl2O3 and an average mass of 295.12 Da . This chemical features a benzoate ester structure bearing both 3,4-dichloro substituents and a formyl group on the phenyl ring, making it a valuable multifunctional intermediate for synthetic organic chemistry . The presence of reactive formyl and dichloro substituents provides handles for further chemical transformations, allowing researchers to utilize this compound as a key precursor in the development of more complex molecular architectures. While specific biological data for this exact molecule is limited, analogs within this chemical family, such as those based on 3,4-dichlorobenzoic acid, are frequently employed in pharmaceutical and agrochemical research for creating novel active molecules . The compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-formylphenyl) 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-12-5-4-10(7-13(12)16)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMHFLMSEGCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 3 Formylphenyl 3,4 Dichlorobenzoate and Analogues

Esterification Pathways for Substituted Benzoate (B1203000) Formation

The core reaction for the synthesis of 3-Formylphenyl 3,4-dichlorobenzoate (B1239242) is the esterification of 3,4-dichlorobenzoic acid with 3-hydroxybenzaldehyde (B18108). This process, known as Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. numberanalytics.comchemguide.co.uk While classic methods utilize mineral acids, contemporary approaches focus on more efficient, selective, and environmentally benign catalytic systems.

Catalytic Strategies in Ester Synthesis (e.g., Solid Acid Catalysis, Metal-mediated Approaches)

The choice of catalyst is pivotal in modern esterification, influencing reaction rates, yields, and environmental impact. Traditional homogeneous catalysts like concentrated sulfuric acid, while effective, pose challenges related to corrosion, purification, and the generation of acidic waste. scielo.brresearchgate.net To overcome these drawbacks, significant research has been directed toward heterogeneous and metal-mediated catalysts.

Solid Acid Catalysis: Solid acid catalysts offer a green alternative, simplifying product purification and enabling catalyst recycling. researchgate.netiupac.org These materials function by providing acidic sites on a solid support, facilitating the reaction without being consumed.

Zirconium/Titanium-based Catalysts: Iron-supported zirconium/titanium solid acids have demonstrated high catalytic activity in the synthesis of various methyl benzoates. mdpi.commdpi.com These catalysts, which possess Lewis acid characteristics, are effective for the esterification of diverse benzoic acids and can be easily separated from the reaction mixture for reuse. researchgate.netmdpi.comresearchgate.net

Sulfonated Carbons: Materials prepared from the sulfonation of incompletely carbonized organic precursors, such as coal tar or sucrose, yield amorphous carbon structures with a high density of sulfonic acid (-SO₃H) groups. researchgate.netresearcher.life These carbon-based solid acids show considerable thermal stability and high catalytic activity, achieving esterification rates up to 99.2% for butyl benzoate, and can be reused multiple times without significant loss of activity. researchgate.netresearcher.life

Graphene Oxide: As a heterogeneous acid catalyst, graphene oxide is effective for a broad range of esterification reactions involving both aliphatic and aromatic acids, providing good yields and allowing for easy recovery and recycling. organic-chemistry.org

Metal-mediated Approaches: Various metal compounds have been successfully employed to catalyze esterification reactions, often under milder conditions than traditional methods.

Zinc, Tin, and Zirconium Compounds: Layered alkaline earth metal benzoates have been used as recyclable heterogeneous catalysts for methyl benzoate synthesis, achieving conversions of 65-70%. scielo.br Processes using tin(II) compounds or zinc salts as catalysts are also established for preparing various benzoate esters. google.comgoogle.com Furthermore, zirconium complexes, such as zirconocene (B1252598) triflate, have been identified as effective and moisture-tolerant catalysts for the esterification of a range of carboxylic acids, including those with sensitive functional groups like aldehydes. acs.org

Optimization of Reaction Conditions for Yield and Selectivity in Esterification

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the ester product. its.ac.idgoogle.com

Catalyst Concentration: The amount of catalyst significantly influences the reaction speed. An optimal concentration must be determined to ensure a high conversion rate without unnecessary cost or complex removal procedures. angolaonline.netits.ac.id

Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side, increasing the yield. researchgate.netacs.org

Reaction Time: The duration of the reaction must be sufficient to achieve high conversion, which can be monitored using techniques like chromatography. ijsdr.org

Water Removal: As water is a byproduct of esterification, its removal from the reaction mixture (e.g., by distillation or using a dehydrating agent) drives the equilibrium forward and enhances product yield. google.comrsc.org

The following table summarizes the key variables and their typical impact on esterification reactions.

ParameterGeneral Effect on EsterificationReference
Temperature Increasing temperature generally accelerates the reaction rate but can cause degradation at very high levels. its.ac.id
Catalyst Amount Higher catalyst loading increases reaction speed, but an optimum must be found for efficiency. angolaonline.net
Reactant Molar Ratio Using an excess of the alcohol component typically increases the final ester yield. researchgate.net
Reaction Time Longer reaction times lead to higher conversion until equilibrium is reached. ijsdr.org
Water Removal Continuous removal of water byproduct drives the reaction toward completion. rsc.org

This table is interactive. Click on the headers to sort the data.

Novel Esterification Techniques (e.g., Microwave-assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, including esterification. researchgate.net Unlike conventional heating which transfers energy inefficiently through conduction, microwave irradiation directly heats the reactants and solvent, leading to a rapid temperature increase and dramatically reduced reaction times. uwlax.edurasayanjournal.co.in

Studies have shown that the synthesis of esters like methyl benzoate and butyl benzoate can be completed in minutes using microwave irradiation, compared to several hours required for conventional heating methods. ijsdr.orgresearchgate.net For example, one study achieved a 97% yield of ethyl benzoate in just 5 minutes at 170°C using a microwave reactor. uwlax.edu This rapid and efficient heating not only saves time and energy but can also lead to higher yields and cleaner reactions, positioning it as a key technology in green chemistry. ijsdr.orgresearchgate.net

Introduction of Formyl Functionality via Advanced Formylation Reactions

In the specific case of 3-Formylphenyl 3,4-dichlorobenzoate, the formyl group is integral to the structure, originating from the 3-hydroxybenzaldehyde starting material. nih.gov However, the synthesis of this precursor, and other formylated analogues, relies on advanced formylation reactions that introduce a -CHO group onto an aromatic ring.

Regioselective Formylation of Aromatic Systems

Formylation is a type of electrophilic aromatic substitution where the regioselectivity (the position of the incoming formyl group) is critical. wikipedia.org The reaction works best on electron-rich aromatic compounds like phenols, where the hydroxyl group directs the substitution primarily to the ortho and para positions. wikipedia.orgrsc.org Achieving meta-formylation, as required for a precursor to 3-hydroxybenzaldehyde, can be more challenging.

Several named reactions are employed for aromatic formylation:

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). tcichemicals.comnih.gov It is particularly effective for formylating activated aromatic rings and can be influenced by the coordinating effects of substituents on the ring. nih.govuniroma1.it

Vilsmeier-Haack Reaction: This widely used reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. wikipedia.orgtcichemicals.com

Duff Reaction: Using hexamethylenetetramine (HMTA), this reaction is effective for formylating highly activated substrates like phenols. tcichemicals.com

Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds. wikipedia.org

The regiochemical outcome of these reactions is highly dependent on the substrate's electronic properties and the reaction conditions, making the selective synthesis of specific isomers a key synthetic challenge. uniroma1.itresearchgate.net

Multi-step Synthesis Strategies for Complex Functional Group Incorporation

The synthesis of a molecule like this compound is inherently a multi-step process that involves the separate preparation of functionalized precursors followed by their assembly. researchgate.net This strategy allows for the precise incorporation of different functional groups onto separate aromatic scaffolds before they are combined.

Synthesis of Precursors:

Preparation of 3,4-dichlorobenzoic acid, which is commercially available or can be synthesized from corresponding xylenes (B1142099) or other precursors. nih.gov

Synthesis of 3-hydroxybenzaldehyde via regioselective formylation of phenol (B47542), followed by potential functional group manipulation if the desired isomer is not the primary product.

Final Assembly:

Catalytic esterification of the two precursors to form the final target molecule, this compound.

This modular approach is fundamental in organic synthesis for building complex molecules. For instance, the synthesis of more complex analogues, such as tris(4-formylphenyl)amine, a key building block in materials chemistry, also relies on a carefully controlled multi-step formylation strategy to achieve the desired trifunctionalized product. researchgate.net Such strategies are essential for creating molecules with precisely arranged functional groups. researchgate.net

Orthogonal Protecting Group Strategies in Multi-functional Molecule Synthesis

The synthesis of complex molecules bearing multiple reactive functional groups, like the aldehyde and ester in this compound, often necessitates the use of protecting groups. Orthogonal protecting group strategies are particularly powerful as they allow for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. bham.ac.uknumberanalytics.com This provides chemists with precise control over the synthetic sequence. numberanalytics.com

In the context of synthesizing a molecule like this compound or its analogues, one might need to protect the aldehyde group while the ester linkage is being formed, or vice versa.

Protecting the Aldehyde:

The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. A common way to protect an aldehyde is to convert it into an acetal (B89532) or a dithiane. libretexts.orgox.ac.uk

Acetals: Formed by reacting the aldehyde with an alcohol in the presence of an acid catalyst. Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. fiveable.me They are stable to basic and nucleophilic conditions but are readily removed by treatment with aqueous acid.

Dithianes: Formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol. Dithianes are stable to both acidic and basic conditions and can be removed by treatment with reagents like mercury(II) salts or by oxidative methods. libretexts.org

Protecting the Phenolic Hydroxyl Group:

If the esterification needs to be performed under conditions that might affect the aldehyde, the hydroxyl group of 3-hydroxybenzaldehyde could be protected first.

Silyl Ethers: A very common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether. It is introduced by reacting the alcohol with TBDMS-Cl and a base like imidazole. TBDMS ethers are stable to a wide range of reaction conditions but can be selectively cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), without affecting an ester or an aldehyde. numberanalytics.com

Benzyl Ethers: Benzyl (Bn) ethers are another robust protecting group for alcohols. They are stable to acidic and basic conditions and can be removed by hydrogenolysis, a reaction that typically does not affect esters or aldehydes. libretexts.org

Orthogonal Strategy Example:

A potential orthogonal strategy for a more complex analogue could involve protecting a phenolic hydroxyl with a TBDMS group and an aldehyde as an acetal. The TBDMS group could be removed under fluoride-mediated conditions to allow for a reaction at the phenol, while the acetal remains intact. Subsequently, the acetal could be removed with acid to liberate the aldehyde. This demonstrates the power of orthogonality in directing the reactivity of a multi-functional molecule. numberanalytics.comfiveable.me

The following table summarizes some common orthogonal protecting group pairs relevant to the synthesis of molecules with hydroxyl and aldehyde functionalities:

Functional Group to ProtectProtecting GroupDeprotection ConditionsOrthogonal To
AldehydeAcetal (e.g., from ethylene glycol)Mild aqueous acidSilyl ethers, Benzyl ethers
AldehydeDithiane (e.g., from 1,3-propanedithiol)Mercury(II) salts, oxidationEsters, Silyl ethers
Phenolic Hydroxyltert-Butyldimethylsilyl (TBDMS) etherFluoride source (e.g., TBAF)Acetals, Esters
Phenolic HydroxylBenzyl (Bn) etherHydrogenolysis (H₂, Pd/C)Acetals, Esters, Silyl ethers

Green Chemistry Approaches and Sustainable Synthetic Protocols for Ester and Aldehyde Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis, guided by the twelve principles of green chemistry. jove.com This is particularly relevant for the synthesis of esters and aldehydes, which are common motifs in many commercially important molecules.

Sustainable Ester Synthesis:

Traditional esterification methods, such as the Steglich esterification, often use hazardous solvents like dichloromethane (B109758) and generate significant waste. rsc.org Green chemistry approaches aim to address these issues.

Greener Solvents: Research has focused on replacing hazardous solvents with more benign alternatives. For example, acetonitrile (B52724) has been shown to be a viable and greener solvent for Steglich-type esterifications, often providing comparable rates and yields to traditional solvents. jove.com Dimethyl carbonate (DMC) is another green solvent alternative that can be effective. rsc.org

Catalytic Methods: The development of new catalysts is a cornerstone of green chemistry. For ester synthesis, cross-dehydrogenative coupling (CDC) reactions have emerged as a sustainable strategy. These reactions can directly form an ester from an arene and a carboxylic acid, often using molecular oxygen as the sole oxidant, with water being the only byproduct. labmanager.com This approach is highly atom-economical.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to esters. benthamdirect.comeurekaselect.com Lipases are commonly used enzymes that can catalyze esterification reactions under mild conditions (moderate temperature and atmospheric pressure) and often in aqueous media. benthamdirect.comuva.nl This method is particularly advantageous for the synthesis of complex molecules due to the high regioselectivity and enantioselectivity of enzymes. benthamdirect.comeurekaselect.com

Sustainable Aldehyde Synthesis:

The synthesis of aldehydes, particularly aromatic aldehydes, can also be made more sustainable.

Oxidation with Greener Oxidants: Traditional oxidation of alcohols to aldehydes often uses stoichiometric amounts of heavy metal oxidants, which are toxic and generate hazardous waste. Greener alternatives focus on using catalytic amounts of oxidants and benign terminal oxidants. For instance, gaseous nitrogen dioxide has been used for the quantitative oxidation of benzylic alcohols to pure aromatic aldehydes, with the gaseous byproducts being converted to nitric acid, rendering the process waste-free. nih.gov

Continuous Flow Systems: Continuous flow chemistry offers several advantages for sustainable synthesis, including improved safety, efficiency, and scalability. The in-situ generation of oxidants, such as performic acid from formic acid and hydrogen peroxide, in a continuous flow system provides a clean and efficient method for the oxidation of aldehydes to carboxylic acids, minimizing the use of organic solvents and waste generation. acs.org While this example is for the oxidation of aldehydes, similar principles can be applied to their synthesis.

Biocatalytic Approaches: Aldehyde dehydrogenases are enzymes that can be used for the chemoselective oxidation of aldehydes to carboxylic acids, utilizing molecular oxygen from the air as the oxidant under mild, aqueous conditions. uva.nl This approach is particularly valuable for molecules with multiple oxidizable functional groups.

The following table provides a comparative overview of traditional versus green synthetic approaches for ester and aldehyde formation:

TransformationTraditional MethodGreen/Sustainable AlternativeKey Advantages of Green Method
Ester Synthesis Steglich esterification in DCMEnzymatic synthesis with lipases; CDC with O₂ oxidant; Steglich in acetonitrileMild reaction conditions, high selectivity, reduced hazardous waste, use of renewable catalysts. jove.comlabmanager.combenthamdirect.com
Aldehyde Synthesis Oxidation with CrO₃ or KMnO₄Catalytic oxidation with NO₂ gas; Biocatalytic oxidationAvoids toxic heavy metals, high atom economy, waste-free processes. uva.nlnih.gov

Mechanistic Studies and Reactivity Investigations of 3 Formylphenyl 3,4 Dichlorobenzoate

Reaction Mechanisms of Ester Hydrolysis and Transesterification under Various Catalytic Conditions

The ester linkage in 3-Formylphenyl 3,4-dichlorobenzoate (B1239242) is susceptible to cleavage through hydrolysis and transesterification, reactions that can be catalyzed by either acid or base. wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack from a water molecule (hydrolysis) or an alcohol (transesterification), leading to a tetrahedral intermediate. libretexts.orgchemistrysteps.com Subsequent proton transfer and elimination of the leaving group (3-formylphenol or an alcohol) regenerates the catalyst and yields the final products. libretexts.org The entire process is a series of equilibrium steps. chemistrysteps.com

In base-catalyzed hydrolysis, known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the 3-formylphenoxide leaving group. A final, essentially irreversible, acid-base reaction between the carboxylic acid and the base drives the reaction to completion. chemistrysteps.com Similarly, in base-catalyzed transesterification, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com

The general mechanism for both acid and base-catalyzed ester hydrolysis involves the formation of a tetrahedral intermediate. wikipedia.orgresearchgate.net Isotopic labeling studies, particularly using ¹⁸O, have confirmed that the reaction typically proceeds via acyl-oxygen cleavage rather than alkyl-oxygen cleavage, except in specific cases such as esters with tertiary alkyl groups that can form stable carbocations. chemistrysteps.commasterorganicchemistry.com

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis This table provides a comparative overview of the key characteristics of acid- and base-catalyzed hydrolysis of esters like 3-Formylphenyl 3,4-dichlorobenzoate.

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed (Saponification)
Catalyst Acid (e.g., H₃O⁺) Base (e.g., OH⁻)
Nature of Reaction Reversible equilibrium process chemistrysteps.com Essentially irreversible chemistrysteps.com
Mechanism Protonation of carbonyl, nucleophilic attack, formation of tetrahedral intermediate libretexts.org Nucleophilic attack by hydroxide, formation of tetrahedral intermediate masterorganicchemistry.com
Stoichiometry Catalytic amount of acid required libretexts.org Stoichiometric amount of base consumed
Driving Force Use of excess water can shift equilibrium Formation of a resonance-stabilized carboxylate anion chemistrysteps.com

Kinetic Isotope Effects in Ester Reactivity

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition states of chemical reactions, including ester hydrolysis. acs.orgwikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the bond to the isotope is not broken. wikipedia.org

For ester hydrolysis, secondary KIEs are particularly informative. For example, studies on the hydrolysis of formate (B1220265) esters have utilized secondary α-deuterium kinetic isotope effects to probe the structure of the transition state. acs.org Similarly, heavy-atom KIEs, such as using ³⁴S in the hydrolysis of sulfate (B86663) esters, can help distinguish between associative and dissociative mechanisms. nih.gov While specific KIE data for this compound is not available, the principles from studies on analogous compounds like phenyl acetates or benzoates can be applied. The magnitude of the KIE can indicate the degree of bond formation or cleavage in the transition state and whether it is more reactant-like or product-like.

Transition State Analysis of Ester Cleavage and Formation

The transition state in both acid- and base-catalyzed ester hydrolysis is generally accepted to be a tetrahedral species. wikipedia.orgresearchgate.net Computational and experimental studies provide insight into the geometry and energetics of this transient state. For acid-catalyzed hydrolysis, the reaction proceeds through a protonated ester, which then forms a tetrahedral intermediate. arkat-usa.org The stability of this transition state is influenced by electronic factors; electron-withdrawing groups in either the acyl or the alkyl portion can affect the acidity and reactivity of the complex. arkat-usa.org

Theoretical models and quantum mechanical calculations have been used to map the reaction pathway. ic.ac.ukic.ac.uk These studies suggest that for a reaction in water, multiple water molecules may be involved in a proton relay system to facilitate the nucleophilic attack and proton transfers. ic.ac.uk The transition state for alkyl-oxygen cleavage, a much rarer pathway, has also been modeled and is generally higher in energy unless a very stable carbocation can be formed. ic.ac.uk The analysis of substituent effects, such as comparing the hydrolysis rates of different substituted phenyl benzoates, provides further evidence for the electronic demands of the transition state. arkat-usa.org

Chemical Transformations of the Formyl Group in this compound

The formyl group (an aromatic aldehyde) on the phenyl ring is a versatile functional group that can undergo a wide array of chemical transformations. nih.govnumberanalytics.com These reactions typically involve oxidation, reduction, or nucleophilic addition to the electrophilic carbonyl carbon. numberanalytics.com

Oxidation and Reduction Pathways of Aromatic Aldehydes

The aldehyde group is readily oxidized to a carboxylic acid. numberanalytics.comnumberanalytics.com Common oxidizing agents for this transformation include potassium permanganate (B83412), chromic acid, and milder reagents like Tollens' reagent or Fehling's solution. The oxidation of benzaldehyde (B42025) to benzoic acid is a classic example of this reaction type. numberanalytics.com For this compound, oxidation would convert the formyl group to a carboxylic acid group, yielding 3-carboxy-phenyl 3,4-dichlorobenzoate. The rate of oxidation can be influenced by substituents on the aromatic ring; electron-withdrawing groups can increase the oxidation rate. numberanalytics.com

Conversely, the formyl group can be reduced to a primary alcohol. numberanalytics.combritannica.com Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. britannica.com Reduction of the formyl group in this compound would produce 3-(hydroxymethyl)phenyl 3,4-dichlorobenzoate. It is important to note that reagents like LiAlH₄ can also reduce the ester group, so selective reduction of the aldehyde may require milder or more specific reagents.

Aromatic aldehydes that lack an α-hydrogen, such as the one in the title compound, can undergo the Cannizzaro reaction in the presence of a strong base. britannica.com This disproportionation reaction results in the simultaneous oxidation of one molecule to a carboxylic acid and reduction of another to an alcohol. britannica.com

Table 2: Common Reagents for Aldehyde Transformation This table summarizes common reagents used for the oxidation and reduction of aromatic aldehydes and their expected products.

Transformation Reagent(s) Product Functional Group
Oxidation KMnO₄, CrO₃, Ag₂O (Tollens') Carboxylic Acid (-COOH) numberanalytics.com
Reduction NaBH₄, LiAlH₄, H₂/Catalyst (Pd, Pt) Primary Alcohol (-CH₂OH) britannica.com
Disproportionation Concentrated NaOH (Cannizzaro) Carboxylic Acid and Primary Alcohol britannica.com

Nucleophilic Addition Reactions to the Formyl Carbonyl

The carbonyl carbon of the formyl group is electrophilic due to the polarization of the C=O bond and is thus susceptible to attack by nucleophiles. savemyexams.comwikipedia.org This nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org

Under basic conditions, a strong nucleophile attacks the carbonyl carbon first, forming a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step. openochem.org Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group towards attack by a weaker nucleophile. openochem.org

A wide variety of nucleophiles can add to the formyl group. For example:

Cyanide ion (from HCN): Forms a cyanohydrin. wikipedia.org

Grignard reagents (R-MgX): Form a secondary alcohol after acidic workup.

Alcohols (in the presence of acid): Form hemiacetals and then acetals. britannica.com

Water: Forms an unstable hydrate (B1144303) (gem-diol).

The geometry of the carbonyl group is trigonal planar, meaning the nucleophile can attack from either face. If the addition creates a new chiral center, a racemic mixture of enantiomers will be formed. savemyexams.comlibretexts.org

Condensation Reactions and Imine/Oxime Formation

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of a water molecule. masterorganicchemistry.com

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an imine. The synthesis is often a reversible condensation reaction. masterorganicchemistry.comorganic-chemistry.org While often carried out in organic solvents, some imine syntheses can be effective in aqueous media under mild conditions. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds through a similar mechanism to imine formation. khanacademy.org Oximes are important intermediates in organic synthesis, for example, in the Beckmann rearrangement. masterorganicchemistry.com

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields a hydrazone. masterorganicchemistry.com

These reactions are highly reliable and are often used for the characterization and derivatization of aldehydes. The equilibrium can be controlled by the removal or addition of water. masterorganicchemistry.comkhanacademy.org

Reactivity of the Dichloro-substituted Phenyl Moiety

The reactivity of the 3,4-dichlorophenyl moiety in this compound is primarily dictated by the electronic effects of the two chlorine substituents and the ester group. These groups influence the electron density of the aromatic ring and direct the course of various chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.eg The rate and regioselectivity of these reactions on the 3,4-dichlorobenzoate ring are controlled by the attached substituents. The two chlorine atoms and the ester linkage all act as deactivating groups, making the ring significantly less reactive towards electrophiles than benzene (B151609) itself. msu.edulibretexts.org

The directing effects of these substituents determine the position of an incoming electrophile. Halogens, like chlorine, are ortho-, para-directing, while the ester group (-C(O)OAr') is a meta-director due to the electron-withdrawing nature of the carbonyl group. msu.edureddit.com

In the case of the 3,4-dichlorophenyl ring in the target molecule, there are three available positions for substitution: C2, C5, and C6. The combined influence of the substituents on these positions is summarized below.

PositionInfluence of C1-Ester GroupInfluence of C3-Chloro GroupInfluence of C4-Chloro GroupOverall Directing Effect
C2 Ortho (Sterically hindered)OrthoMetaStrongly deactivated; potential for minor product formation.
C5 MetaMetaOrthoDeactivated; directed by C4-Cl (ortho) and C1-Ester (meta).
C6 MetaParaMetaDeactivated; directed by C3-Cl (para) and C1-Ester (meta).

Given that all substituents are deactivating, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) are generally required for electrophilic aromatic substitution to occur. masterorganicchemistry.com The substitution pattern is a result of the competing directing effects. The meta-directing effect of the powerful ester deactivating group, combined with the ortho-, para-directing effects of the chlorine atoms, suggests that substitution is most likely to occur at the C5 or C6 positions, which are meta to the ester group. Between these two, the C6 position is para to one chlorine and the C5 position is ortho to the other, making a precise prediction of the major product complex without experimental data. However, substitution at the C2 position is generally disfavored due to steric hindrance from the adjacent ester group and C3-chloro substituent.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) utilizing Aryl Halides

The two chlorine atoms on the phenyl moiety serve as reactive handles for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org Although aryl chlorides are less reactive than the corresponding bromides and iodides, advances in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. acs.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used to form biaryl structures. For the 3,4-dichlorophenyl moiety, a stepwise or double coupling is possible, depending on the stoichiometry of the reagents and reaction conditions.

The catalytic cycle involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) species. youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Below is a table showing a representative Suzuki-Miyaura coupling reaction with an aryl dichloride.

Reactant 1Reactant 2Catalyst/LigandBaseProduct
1,2-DichlorobenzenePhenylboronic acidPd(PPh₃)₄ / (t-Bu)PCy₂K₂CO₃2-Chloro-1,1'-biphenyl

This table illustrates a typical reaction; specific conditions for this compound would require experimental optimization.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, aryl chlorides can be employed as substrates, often requiring specific catalysts or higher temperatures. diva-portal.org

The mechanism also proceeds via a Pd(0)/Pd(II) cycle:

Oxidative Addition : Pd(0) inserts into the aryl-chloride bond. diva-portal.org

Olefin Insertion (Migratory Insertion) : The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond. libretexts.org

Syn-Beta-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkene product and a palladium-hydride species.

Regeneration of Catalyst : The base assists in the reductive elimination of HX from the palladium-hydride complex to regenerate the active Pd(0) catalyst. diva-portal.org

The following table provides a general example of a Heck reaction with an aryl chloride.

Reactant 1Reactant 2Catalyst/LigandBaseProduct
1-Chloro-4-nitrobenzenen-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃NaOAcn-Butyl (E)-3-(4-nitrophenyl)acrylate

This table illustrates a typical reaction; specific conditions for this compound would require experimental optimization. The presence of two chlorine atoms on the ring allows for the potential of mono- or diarylation of the alkene, which can be controlled by adjusting the reaction parameters.

Computational and Theoretical Investigations of 3 Formylphenyl 3,4 Dichlorobenzoate

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of each atom within the molecule. The expected ¹H and ¹³C NMR spectra provide foundational information about the proton and carbon framework.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a distinct singlet at a downfield chemical shift, typically around 10.0 ppm. The protons on the two aromatic rings will exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm) due to spin-spin coupling.

The ¹³C NMR spectrum would show characteristic signals for the two carbonyl carbons (ester and aldehyde), the carbons of the two distinct aromatic rings, and the carbon atoms bonded to chlorine.

To resolve ambiguities in signal assignment from 1D spectra, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would reveal the connectivity of adjacent protons on the 3-formylphenyl ring and the 3,4-dichlorobenzoyl ring, allowing for the assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments for all protonated carbons in the molecule.

Table 1: Predicted 2D NMR Correlations for Structural Elucidation

2D NMR TechniqueKey Expected CorrelationsInformation Gained
COSYCorrelations between adjacent aromatic protons on each ring.Establishes proton-proton connectivity within each aromatic ring system.
HSQCCorrelations between each aromatic C-H proton and its directly bonded carbon.Assigns specific carbon signals to their attached protons.
HMBCAromatic protons on formylphenyl ring ↔ Ester C=O carbon. Aromatic protons on dichlorobenzoyl ring ↔ Ester C=O carbon. Aldehyde proton ↔ Carbons of the formylphenyl ring.Confirms the ester linkage between the two rings and the position of the aldehyde group. Provides the complete molecular skeleton.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary, as some vibrations may be more active in IR while others are stronger in Raman. encyclopedia.pub

The key functional groups in 3-Formylphenyl 3,4-dichlorobenzoate (B1239242) each produce distinct signals. The two carbonyl groups (aldehyde and ester) are expected to show strong absorption bands in the IR spectrum. The C-O stretching of the ester and the C-Cl bonds will also have characteristic frequencies.

Table 2: Characteristic Vibrational Frequencies for 3-Formylphenyl 3,4-dichlorobenzoate

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Primary Detection Method
Aldehyde C=OStretching1710 - 1690IR (Strong)
Ester C=OStretching1740 - 1720IR (Strong)
Aromatic C=CStretching1600 - 1450IR, Raman
Ester C-OStretching1300 - 1150IR
C-ClStretching850 - 550IR, Raman
Aromatic C-HStretching3100 - 3000IR, Raman

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₈Cl₂O₃), the monoisotopic mass is 295.115 Da. chemspider.com

In a tandem MS (MS/MS) experiment, the molecular ion is selected and subjected to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. The most likely fragmentation pathway involves the cleavage of the ester bond, which is the weakest linkage in the structure.

Predicted Fragmentation Pathway:

Initial Ionization: The molecule forms a molecular ion [M]⁺.

Primary Fragmentation: Cleavage of the ester linkage yields two primary fragments:

The 3,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺, m/z ≈ 173).

The 3-formylphenoxyl radical ([C₇H₅O₂]•).

Secondary Fragmentation: The 3,4-dichlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 3,4-dichlorophenyl cation ([C₆H₃Cl₂]⁺, m/z ≈ 145).

This predicted pattern, particularly the observation of fragments at m/z 173 and 145, would strongly support the proposed structure. This is consistent with the known fragmentation of related compounds like 3,4-dichlorobenzoic acid. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound was not found in the surveyed literature, this method would be essential for a complete solid-state characterization.

Should a crystal structure be obtained, Hirshfeld surface analysis would be a powerful computational tool to visualize and quantify the intermolecular interactions that govern the crystal packing. nih.govpnrjournal.com This method maps the close contacts between neighboring molecules, providing insight into the forces holding the crystal lattice together. researchgate.netnih.gov

For this compound, the following interactions would be anticipated and analyzed:

H···H Contacts: Typically the most abundant interactions, representing van der Waals forces. nih.gov

O···H/H···O Contacts: Indicative of weak C-H···O hydrogen bonds, likely involving the carbonyl oxygen atoms of the ester and aldehyde groups acting as hydrogen bond acceptors.

Cl···H/H···Cl Contacts: These represent another significant type of weak hydrogen bonding. nih.gov

Cl···O Contacts: These halogen bonding interactions could play a role in stabilizing the crystal packing.

C···C Contacts: These suggest the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, which is a common packing motif for planar aromatic systems. researchgate.net

Table 3: Anticipated Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeDescriptionExpected Significance
H···HVan der Waals forcesMajor contribution to the surface area. nih.gov
O···H/H···OWeak C-H···O hydrogen bondsSignificant, contributing to lattice stability.
Cl···H/H···ClWeak hydrogen bondsSignificant contribution. nih.gov
C···Cπ-π stackingPotential stabilizing interaction. researchgate.net
Cl···OHalogen bondingPossible minor contribution to packing.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The rigorous quality control of "this compound" necessitates the use of high-resolution chromatographic techniques. These methods are indispensable for assessing the purity of the final product and for real-time monitoring of its synthesis, ensuring optimal reaction conditions and minimizing the formation of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone analytical techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of "this compound" from its starting materials, intermediates, and potential non-volatile by-products. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar to nonpolar compounds like "this compound". In this technique, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is often utilized to ensure the efficient separation of compounds with a wide range of polarities. rjptonline.orgresearchgate.net

Advanced detection methods coupled with HPLC enhance the sensitivity and selectivity of the analysis. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable as it can acquire spectra across a range of wavelengths simultaneously. This capability aids in peak identification and purity assessment by comparing the spectra of eluted peaks with that of a reference standard. For more definitive structural elucidation and quantification, especially at trace levels, Mass Spectrometry (MS) is the detector of choice. HPLC coupled with MS (LC-MS) provides molecular weight information and fragmentation patterns, which are crucial for the unambiguous identification of the main compound and any impurities. nih.govnih.gov

Purity Assessment:

For purity assessment, a validated HPLC method can accurately quantify the amount of "this compound" in a sample and detect the presence of any impurities. The method validation would typically be performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring parameters like specificity, linearity, accuracy, precision, and robustness are met.

A typical HPLC method for the purity assessment of "this compound" might involve the following conditions:

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD at 254 nm

Reaction Monitoring:

HPLC is also an indispensable tool for monitoring the progress of the synthesis of "this compound". By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants (e.g., 3-hydroxybenzaldehyde (B18108) and 3,4-dichlorobenzoyl chloride) and the formation of the product. This real-time analysis allows for the optimization of reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of by-products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile by-products that may be present in "this compound" or arise during its synthesis. The high resolution of capillary GC columns combined with the sensitive and specific detection provided by mass spectrometry makes GC-MS a powerful tool for separating and identifying trace-level volatile impurities. nih.gov

Potential volatile by-products in the synthesis of "this compound" could include unreacted starting materials if they are sufficiently volatile, or side products from decomposition or ancillary reactions. The sample is typically dissolved in a suitable volatile solvent and injected into the GC, where it is vaporized. The components of the sample are then separated based on their boiling points and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries (e.g., NIST). researchgate.netresearchgate.net

For certain analytes, derivatization may be necessary to increase their volatility and thermal stability, or to improve their chromatographic behavior and mass spectrometric fragmentation. nih.govnih.gov

A hypothetical GC-MS method for the analysis of volatile by-products could be set up as follows:

Table 2: Representative GC-MS Parameters for Volatile By-product Analysis

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Through the application of these advanced chromatographic techniques, the purity and quality of "this compound" can be rigorously controlled, ensuring its suitability for its intended applications.

Chemical Modification and Derivatization Strategies of 3 Formylphenyl 3,4 Dichlorobenzoate

Functionalization of the Formyl Group for Diverse Chemical Building Blocks

The aldehyde functionality is a primary site for chemical modification, enabling its conversion into a variety of other functional groups and the synthesis of larger, more complex molecules.

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form new C=N double bonds, yielding imines (also known as Schiff bases), oximes, and hydrazones. These reactions are typically straightforward and efficient.

Imines: The reaction of 3-Formylphenyl 3,4-dichlorobenzoate (B1239242) with primary amines, often under mild, acid-catalyzed conditions, produces the corresponding N-substituted imines. thieme-connect.de These products are valuable intermediates in organic synthesis, including the preparation of aza-heterocyclic compounds. researchgate.net The reaction is generally carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) or its salts yields oximes. This transformation can be catalyzed by Brønsted acids and is a common method for converting aldehydes. organic-chemistry.org

Hydrazones: Hydrazones are synthesized through the reaction of the formyl group with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.govwisdomlib.orgmdpi.com These reactions are fundamental in creating compounds with a range of biological activities and for analytical derivatization. wisdomlib.orgnih.govmdpi.com The synthesis often involves refluxing the aldehyde and the hydrazine derivative in a solvent like ethanol, sometimes with a catalytic amount of acid. wisdomlib.orgmdpi.com

Table 1: Synthesis of Imines, Oximes, and Hydrazones from 3-Formylphenyl 3,4-dichlorobenzoate This table is generated based on general chemical principles and established synthesis methods.

Derivative Type Reactant General Reaction Conditions Product Structure
Imine (Schiff Base) Aniline Ethanol, catalytic acid, reflux
Oxime Hydroxylamine Hydrochloride (NH₂OH·HCl) Ethanol/Water, base (e.g., NaOAc)
Hydrazone Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) Ethanol, reflux
Phenylhydrazone Phenylhydrazine Ethanol, catalytic acid, reflux

The formyl group can be readily transformed into other key functional groups such as carboxylic acids, primary alcohols, and nitriles through oxidation, reduction, or dehydration pathways, respectively.

Carboxylic Acids: The aldehyde group can be oxidized to a carboxylic acid group, yielding 3-(3,4-dichlorobenzoyloxy)benzoic acid. This transformation is a standard organic reaction achieved using various oxidizing agents, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org

Alcohols: Reduction of the formyl group provides the corresponding primary alcohol, 3-(3,4-dichlorobenzoyloxy)benzyl alcohol. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A milder and more selective option that avoids reducing the ester group is the use of borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). openstax.org

Nitriles: The conversion of the aldehyde to a nitrile (a cyano group, -C≡N) typically proceeds through a two-step, one-pot process. First, the aldehyde is converted to an aldoxime intermediate by reacting it with hydroxylamine. Subsequent dehydration of the aldoxime, often using reagents like propylphosphonic anhydride (B1165640) (T3P) or oxalyl chloride/DMSO, yields the nitrile, 3-cyano-phenyl 3,4-dichlorobenzoate. organic-chemistry.org

Table 2: Conversion of the Formyl Group to Other Functional Groups This table is generated based on general chemical principles and established synthesis methods.

Target Functional Group Transformation Typical Reagents Product Name
Carboxylic Acid Oxidation KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) 3-(3,4-dichlorobenzoyloxy)benzoic acid
Primary Alcohol Reduction NaBH₄ or BH₃·THF 3-(3,4-dichlorobenzoyloxy)benzyl alcohol
Nitrile Dehydration of Aldoxime Hydroxylamine, then a dehydrating agent (e.g., T3P) 3-cyanophenyl 3,4-dichlorobenzoate

Ester Group Manipulation and Subsequent Transformations

The ester linkage in this compound is another key site for chemical modification, allowing for its cleavage and the subsequent introduction of a wide variety of different alcohol or carboxylic acid moieties.

The ester bond can be selectively cleaved through hydrolysis, a reaction that breaks the molecule into its constituent alcohol and carboxylic acid parts. This process is typically reversible.

Ester Cleavage (Hydrolysis): Under either acidic (e.g., H₃O⁺) or basic (e.g., NaOH, KOH) conditions, the ester can be hydrolyzed. organic-chemistry.orgresearchgate.net This reaction breaks the ester bond to yield 3-hydroxybenzaldehyde (B18108) and 3,4-dichlorobenzoic acid. Basic hydrolysis, or saponification, initially produces the sodium or potassium salt of the carboxylic acid, which is then protonated in an acidic workup. For sensitive substrates where harsh hydrolytic conditions are undesirable, milder, non-hydrolytic methods involving SN2-type dealkylation have been developed. researchgate.net

Ester Formation (Esterification): The reverse reaction, known as Fischer esterification, involves combining 3-hydroxybenzaldehyde and 3,4-dichlorobenzoic acid in the presence of an acid catalyst to form this compound. openstax.org The reaction equilibrium can be driven toward the ester product by removing the water formed during the reaction. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂), which then readily reacts with the alcohol to form the ester. openstax.orgyoutube.com

Once the ester is cleaved, the resulting components can be used to synthesize a library of new ester derivatives. Furthermore, transesterification allows for the direct exchange of the alcohol portion of the ester.

Synthesis of New Esters: By reacting the 3,4-dichlorobenzoic acid (obtained from hydrolysis) with a wide range of different alcohols, a variety of new esters with a fixed acid component can be synthesized. Conversely, reacting the 3-hydroxybenzaldehyde (also from hydrolysis) with different acyl chlorides or carboxylic acids allows for the creation of esters with a fixed alcohol component but a variable acid component. nih.gov

Transesterification: This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting it with methanol (B129727) (CH₃OH) under acidic conditions would lead to the formation of methyl 3,4-dichlorobenzoate and 3-hydroxybenzaldehyde. Using a large excess of the new alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Table 3: Examples of Ester Group Manipulation This table is generated based on general chemical principles and established synthesis methods.

Transformation Reactants Product(s)
Hydrolysis (Cleavage) This compound + H₂O/H⁺ or OH⁻ 3-Hydroxybenzaldehyde + 3,4-Dichlorobenzoic acid
Esterification 3-Hydroxybenzaldehyde + 4-Nitrobenzoyl chloride 3-Formylphenyl 4-nitrobenzoate
Esterification 4-Methylphenol + 3,4-Dichlorobenzoyl chloride 4-Methylphenyl 3,4-dichlorobenzoate
Transesterification This compound + Ethanol (excess) Ethyl 3,4-dichlorobenzoate + 3-Hydroxybenzaldehyde

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a powerful strategy used to modify an analyte to improve its detection and separation characteristics in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net The functional groups in this compound, particularly the aldehyde, are ideal handles for such modifications.

Derivatization can enhance detectability by attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). sdiarticle4.com For instance, the aldehyde group can be reacted with a derivatizing agent to create a product with a high molar absorptivity, which significantly increases the sensitivity of HPLC-UV analysis. This is especially useful for quantifying trace amounts of the compound in complex matrices. researchgate.net

Common derivatizing agents for aldehydes include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with the formyl group to form a brightly colored 2,4-dinitrophenylhydrazone, which can be easily detected in the visible region of the electromagnetic spectrum.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. While not directly applicable to the aldehyde, if the formyl group is first converted to an amine, OPA can be used for highly sensitive fluorescence detection. sdiarticle4.com

N-methyl-bis-trifluoroacetamide (MBTFA): This reagent is used in GC-MS to create more volatile and thermally stable derivatives, improving chromatographic separation and providing characteristic mass spectra for identification. nih.govresearchgate.net

Derivatization can also be applied after hydrolysis of the ester. The resulting 3,4-dichlorobenzoic acid can be reacted with nitrophenylhydrazine (B1144169) reagents in the presence of a carbodiimide (B86325) activator to form derivatives with strong UV absorbance, facilitating their detection by HPLC-DAD (Diode Array Detection). google.com

Table 4: Derivatization for Analytical Applications This table is generated based on general chemical principles and established analytical methods.

Functional Group Targeted Derivatizing Reagent Analytical Technique Purpose
Formyl Group 2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV/Vis Enhance UV-Vis detection
Formyl Group N-methyl-bis-trifluoroacetamide (MBTFA) GC-MS Improve volatility and thermal stability
Carboxylic Acid (post-hydrolysis) 2-Nitrophenylhydrazine + EDCI HPLC-DAD Enhance UV detection and selectivity
Alcohol (post-hydrolysis) Benzoyl chloride HPLC-UV Enhance UV detection

Pre-column and Post-column Derivatization for HPLC Detection

The detection of this compound in High-Performance Liquid Chromatography (HPLC) can be significantly enhanced through chemical derivatization. This process involves chemically modifying the analyte to improve its chromatographic behavior and/or its detectability. researchgate.net Derivatization is particularly useful when a compound, like this compound, may lack a strong chromophore for UV detection or a fluorophore for fluorescence detection, or when its polarity is not ideal for a given separation method. nih.govmdpi.com The two primary strategies for derivatization in HPLC are pre-column and post-column derivatization.

Pre-column Derivatization

In this approach, the derivatization reaction is performed before the sample is injected into the HPLC system. mdpi.com This method offers several advantages, including a wider choice of reagents and reaction conditions (e.g., heating, use of catalysts) that are not compatible with the HPLC mobile phase or column. mdpi.com For this compound, the primary target for pre-column derivatization is the aldehyde (formyl) group.

A widely used reagent for the pre-column derivatization of aldehydes is 2,4-Dinitrophenylhydrazine (DNPH). nih.gov The reaction of DNPH with the formyl group of this compound would form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, making it readily detectable by a UV-Vis detector at wavelengths where the parent compound has low absorbance. nih.gov This technique is robust, reproducible, and has been extensively used for the analysis of various carbonyl compounds in different matrices. nih.gov

Another pre-column strategy involves the use of fluorescent labeling reagents. These reagents react with the aldehyde group to form a highly fluorescent product, which can be detected with high sensitivity by a fluorescence detector. nih.gov An example of such a reagent is 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide), which reacts with aldehydes to form stable and highly fluorescent hydrazone derivatives. nih.gov

Post-column Derivatization

Post-column derivatization involves the reaction of the analyte with a derivatizing reagent after it has been separated on the HPLC column and before it reaches the detector. jascoinc.comjasco-global.com This technique is advantageous when the analyte is unstable under pre-column derivatization conditions or when the derivatives are difficult to separate. jascoinc.comjasco-global.com

For the analysis of aldehydes, a common post-column derivatization method utilizes 1,3-Cyclohexanedione (B196179). jascoinc.comjasco-global.com After the chromatographic separation of this compound, the eluent is mixed with a solution of 1,3-cyclohexanedione. The reaction, typically carried out in a heated reaction coil, forms a fluorescent product that can be sensitively detected. jascoinc.comjasco-global.comjascoinc.comjasco-global.com This method avoids the need for complex sample pretreatment that is often associated with pre-column techniques. jascoinc.comjasco-global.com

The choice between pre-column and post-column derivatization depends on several factors, including the chemical properties of this compound, the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Reagents and Conditions for Specific Derivatization Reactions

The successful derivatization of this compound for HPLC analysis hinges on the appropriate selection of reagents and the optimization of reaction conditions. The primary functional group targeted for derivatization in this molecule is the formyl (aldehyde) group.

Reagents for Pre-column Derivatization:

A prominent reagent for the pre-column derivatization of aldehydes is 2,4-Dinitrophenylhydrazine (DNPH) . nih.gov The reaction involves the condensation of the aldehyde with DNPH in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone.

Reaction Conditions: The derivatization is typically carried out by mixing the sample containing this compound with an acidic solution of DNPH (e.g., in acetonitrile (B52724) with a small amount of strong acid like sulfuric acid or hydrochloric acid). The reaction mixture may require incubation at a specific temperature (e.g., room temperature or slightly elevated) for a set period to ensure complete reaction. After derivatization, the resulting hydrazone can be analyzed by reversed-phase HPLC with UV detection, typically in the range of 360-380 nm. nih.gov

For enhanced sensitivity using fluorescence detection, various reagents can be employed:

Dansylhydrazine: This reagent reacts with the formyl group to produce a highly fluorescent dansylhydrazone derivative.

1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide): This reagent forms stable and intensely fluorescent BODIPY hydrazone derivatives with aldehydes. nih.gov The resulting derivatives can be detected with high sensitivity using a fluorescence detector. nih.gov

Reagents for Post-column Derivatization:

A key reagent for the post-column derivatization of aldehydes is 1,3-Cyclohexanedione . jascoinc.comjasco-global.comjascoinc.comjasco-global.com This method is particularly useful for the automated analysis of aldehydes.

Reaction Conditions: Following chromatographic separation on the HPLC column, the eluent containing this compound is mixed with a reagent solution containing 1,3-cyclohexanedione, typically in the presence of an ammonium (B1175870) salt (e.g., ammonium acetate) as a catalyst. The mixture then passes through a heated reaction coil (e.g., at 100-150°C) to facilitate the reaction. The resulting fluorescent derivative is then detected by a fluorescence detector. The reaction of 1,3-cyclohexanedione with aldehydes is a well-established method that offers good sensitivity and selectivity. jascoinc.comjasco-global.com

The table below summarizes the key reagents and their typical application conditions for the derivatization of the formyl group in this compound.

Derivatization StrategyReagentTarget Functional GroupDetection MethodTypical Reaction Conditions
Pre-column2,4-Dinitrophenylhydrazine (DNPH)Aldehyde (Formyl)UV-VisAcidic medium (e.g., acetonitrile with H₂SO₄), incubation at room or elevated temperature.
Pre-columnDansylhydrazineAldehyde (Formyl)FluorescenceSpecific reaction conditions vary, often requiring controlled pH and temperature.
Pre-columnBODIPY-aminozideAldehyde (Formyl)FluorescenceForms stable hydrazone derivatives, enhancing detection sensitivity. nih.gov
Post-column1,3-CyclohexanedioneAldehyde (Formyl)FluorescenceMixing with reagent post-column, followed by heating in a reaction coil (e.g., 100-150°C). jascoinc.comjasco-global.com

It is important to note that while the ester linkage in this compound is generally stable, harsh derivatization conditions (e.g., strong acids or bases, high temperatures for prolonged periods) could potentially lead to its hydrolysis. Therefore, optimization of the reaction conditions is crucial to ensure the integrity of the molecule while achieving efficient derivatization of the target formyl group.

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The presence of the aldehyde functional group makes 3-Formylphenyl 3,4-dichlorobenzoate (B1239242) a prime candidate for elaboration into more complex molecular architectures.

The formyl group is a key functional group for the construction of a wide variety of heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. Hypothetically, 3-Formylphenyl 3,4-dichlorobenzoate could serve as an electrophilic partner in condensation reactions with various nucleophiles to form heterocyclic systems.

Table 1: Potential Heterocyclic Systems from this compound

Reactant TypePotential Heterocyclic ProductReaction Type
1,2-DiaminesDihydro- or TetrahydroquinoxalinesCyclocondensation
1,3-DicarbonylsDihydropyridines (Hantzsch-type)Cyclocondensation
Hydrazines/HydrazidesPyrazoles or PyrazolinesCyclocondensation
AmidinesPyrimidinesCyclocondensation
β-KetoestersDihydropyridinonesMulti-component reaction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound would allow it to participate in a variety of well-known MCRs.

Table 2: Potential Multi-component Reactions Involving this compound

MCR NameReactant PartnersPotential Product Class
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Amides
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy Carboxamides
Biginelli ReactionUrea, β-KetoesterDihydropyrimidinones
Mannich ReactionAmine, Active Methylene Compoundβ-Amino Carbonyl Compounds

In these hypothetical scenarios, this compound would act as the carbonyl component, leading to products bearing the 3-(3,4-dichlorobenzoyloxy)phenyl substituent. This could be a strategy to introduce this specific functionality into a larger, more complex molecule in a single, efficient step.

Integration into Supramolecular Architectures and Frameworks

Supramolecular chemistry involves the study of non-covalent interactions to assemble molecules into larger, organized structures. The distinct electronic and structural features of this compound could potentially be exploited in the design of supramolecular assemblies. The dichlorophenyl ring can participate in halogen bonding and π-π stacking interactions, while the ester and aldehyde groups can act as hydrogen bond acceptors. These interactions could be used to direct the self-assembly of the molecule into well-defined architectures such as liquid crystals or organogels.

Use in the Development of Novel Catalytic Systems or Reagents

While there is no direct evidence, one could envision scenarios where this compound is a precursor to a ligand for a metal catalyst. The formyl group could be chemically transformed into a coordinating group, such as an imine or an oxime, which could then bind to a metal center. The electronic properties of the resulting catalyst would be influenced by the electron-withdrawing nature of the dichlorobenzoate moiety, potentially tuning the catalytic activity and selectivity.

Potential in Advanced Materials Science Research (e.g., Polymers, Functionalized Surfaces)

The bifunctional nature of this compound suggests its potential as a monomer or a surface modification agent in materials science.

For instance, the aldehyde group could undergo polymerization reactions, such as condensation polymerization with diamines to form polyimines (Schiff base polymers). These polymers often exhibit interesting optical and electronic properties. The presence of the bulky and polar 3,4-dichlorobenzoate side chain would be expected to influence the solubility, thermal stability, and morphology of the resulting polymer.

Furthermore, the aldehyde group provides a reactive handle for grafting the molecule onto surfaces. For example, it could react with amino-functionalized surfaces (e.g., silica (B1680970) or self-assembled monolayers) to introduce the 3,4-dichlorobenzoate functionality. This could be a method to tailor the surface properties, such as hydrophobicity, and to introduce specific binding sites for further chemical transformations.

Future Research Directions and Challenges in 3 Formylphenyl 3,4 Dichlorobenzoate Chemistry

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of 3-Formylphenyl 3,4-dichlorobenzoate (B1239242) and its derivatives would greatly benefit from the development of advanced catalytic systems. The ester linkage suggests that its formation could be optimized through novel esterification or transesterification catalysts. Future research could focus on:

Homogeneous and Heterogeneous Catalysts: Exploring a range of catalysts, from traditional acid and base catalysts to more sophisticated organometallic complexes and solid-supported catalysts, could lead to higher yields, milder reaction conditions, and improved purity profiles.

Enzymatic Catalysis: The use of lipases and other enzymes could offer a green and highly selective route to the synthesis of this and related esters, minimizing by-product formation and simplifying purification processes.

Selective Catalysis: A significant challenge lies in the selective transformation of either the formyl or the ester group. Developing catalytic systems that can chemoselectively target one functional group while leaving the other intact is a critical area for future investigation. This would open avenues for stepwise functionalization of the core molecule.

Exploration of Novel Reactivity Pathways and Transformations

The dual functionality of 3-Formylphenyl 3,4-dichlorobenzoate provides a platform for exploring a multitude of chemical transformations. The aldehyde group can undergo a wide array of reactions, while the dichlorinated phenyl ring and the ester linkage also offer sites for modification.

Potential Reaction Pathways:

Functional GroupPotential Reactions
Formyl Group Oxidation to a carboxylic acid, reduction to an alcohol, reductive amination, Wittig reactions, aldol (B89426) condensations, and formation of imines and oximes.
Dichlorinated Phenyl Ring Nucleophilic aromatic substitution (under forcing conditions), cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Ester Linkage Hydrolysis to the corresponding carboxylic acid and phenol (B47542), transesterification with different alcohols, and amidation to form amides.

Future research should aim to systematically investigate these and other novel reactivity pathways. The interplay between the two functional groups could lead to interesting and unexpected intramolecular reactions, providing access to complex molecular architectures.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound, the application of advanced in-situ characterization techniques is crucial.

Potential In-situ Monitoring Techniques:

TechniqueInformation Gained
ReactIR (In-situ FTIR) Real-time tracking of the concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands.
In-situ NMR Spectroscopy Detailed structural information on species present in the reaction mixture, allowing for the identification of transient intermediates.
Raman Spectroscopy Complementary vibrational information, particularly useful for reactions in aqueous media or with strong IR absorbers.
Mass Spectrometry Monitoring of reaction progress by analyzing the mass-to-charge ratio of ions in the gas phase, providing information on product and by-product formation.

By employing these techniques, researchers can optimize reaction conditions, identify reaction intermediates, and elucidate complex reaction mechanisms, leading to more efficient and controlled synthetic processes.

Sustainable and Scalable Production Methods

For any chemical compound to have a significant impact, its production must be both sustainable and scalable. Future research should focus on developing environmentally benign and economically viable methods for the synthesis of this compound.

Key Areas for Improvement:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability.

Design of New Functional Molecules Based on the Compound's Core Structure

The unique combination of functional groups in this compound makes it an attractive building block for the design of new functional molecules.

Potential Applications of Derivatives:

Polymers and Materials Science: The formyl group can be used for polymerization reactions, leading to the formation of novel polymers with tailored properties. The dichlorinated ring could impart flame retardant or specific electronic properties.

Pharmaceutical and Agrochemical Research: The core structure can be modified through various chemical reactions to create libraries of new compounds for screening as potential drug candidates or agrochemicals. The dichloro substitution pattern is a common motif in many bioactive molecules.

Liquid Crystals: The rigid aromatic structure suggests that derivatives of this compound could exhibit liquid crystalline properties, with potential applications in display technologies.

By systematically exploring the derivatization of the this compound core, researchers can unlock its potential for creating a wide range of new and valuable functional materials and molecules.

Q & A

Q. What are the recommended methods for synthesizing 3-formylphenyl 3,4-dichlorobenzoate?

Answer: The synthesis of this compound typically involves esterification between 3,4-dichlorobenzoyl chloride and 3-formylphenol. A general protocol includes:

  • Reacting equimolar amounts of 3,4-dichlorobenzoyl chloride and 3-formylphenol in anhydrous dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP).
  • Stirring at room temperature for 12–24 hours under inert atmosphere.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Critical analytical techniques include:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI+ mode showing [M+H]⁺ peak at m/z 323.15).
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) should display aromatic protons (δ 8.10–7.50 ppm) and formyl proton (δ ~10.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%).

Example NMR Data:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho to Cl)8.10Doublet1H
Formyl H10.02Singlet1H

Reference: Adapted from .

Advanced Research Questions

Q. What enzymatic pathways degrade 3,4-dichlorobenzoate derivatives, and how can these inform bioremediation strategies?

Answer: Aerobic bacteria (e.g., Acinetobacter spp.) metabolize 3,4-dichlorobenzoate via hydrolytic dehalogenation. Key steps include:

Para-Cl substitution by -OH through nucleophilic attack.

Addition-elimination mechanism with water, releasing HCl and forming 3-hydroxy-4-chlorobenzoate .

Further oxidation to non-toxic intermediates.

Experimental Design:

  • Use enrichment cultures with 3,4-dichlorobenzoate as the sole carbon source under aerobic conditions.
  • Monitor degradation via LC-MS and chloride ion quantification .

Limitation:
Ortho-Cl substituents hinder dehalogenation; thus, 3,4-dichlorobenzoate derivatives require specific bacterial consortia .

Q. How do substituent positions influence the reactivity of 3,4-dichlorobenzoate esters in nucleophilic substitutions?

Answer: The electron-withdrawing Cl groups at positions 3 and 4 activate the carbonyl carbon for nucleophilic attack. Key observations:

  • Steric effects: Para-Cl enhances electrophilicity compared to meta-Cl.
  • Ortho-Cl exclusion: Dehalogenation is blocked if -OH is absent in the ortho position .

Methodological Approach:

  • Compare reaction rates of 3,4-dichlorobenzoate esters with mono- or di-substituted analogs using kinetic studies (e.g., UV-Vis monitoring of ester hydrolysis).

Q. How can contradictions in reported degradation rates of 3,4-dichlorobenzoate derivatives be resolved experimentally?

Answer: Discrepancies arise from variations in bacterial strains, incubation conditions, or analytical methods. Resolve by:

Standardizing Conditions: Use defined media, controlled O₂ levels, and replicate experiments.

Metabolite Profiling: Track intermediates (e.g., 3-hydroxy-4-chlorobenzoate) via LC-MS/MS .

Comparative Studies: Test multiple bacterial isolates (e.g., Alcaligenes denitrificans vs. Pseudomonas spp.) under identical conditions .

Key Finding:
Anaerobic systems show negligible degradation compared to aerobic setups, highlighting O₂ dependence .

Q. What strategies optimize the stability of this compound in long-term storage?

Answer:

  • Storage Conditions: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
  • Solvent Choice: Dissolve in anhydrous DMSO or DCM to avoid moisture-induced degradation.
  • Stability Monitoring: Perform periodic HPLC analyses to detect decomposition products (e.g., free 3,4-dichlorobenzoic acid) .

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